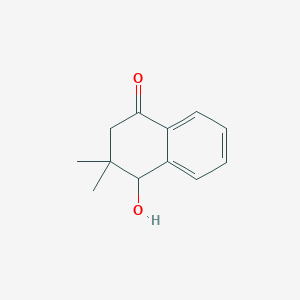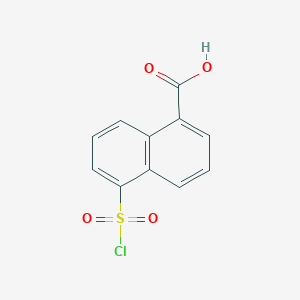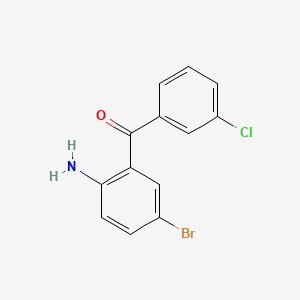
4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by the presence of a hydroxyl group and a ketone group on a naphthalene ring system. It is a versatile intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound under acidic conditions can yield the desired naphthalenone.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being environmentally friendly.
化学反応の分析
Types of Reactions
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 4-oxo-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
Reduction: Formation of 4-hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-ol.
Substitution: Formation of 4-chloro-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one.
科学的研究の応用
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another compound with a hydroxyl and ketone group, but with a furan ring instead of a naphthalene ring.
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-3,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
4-hydroxy-3,3-dimethyl-2,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(12)14/h3-6,11,14H,7H2,1-2H3 |
InChIキー |
JIXONYKIWJTKOP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C2=CC=CC=C2C1O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydro-6-nitroimidazo[2,1-b]benzothiazole](/img/structure/B8740308.png)
![7-(Piperazin-1-yl)-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B8740314.png)






![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)


